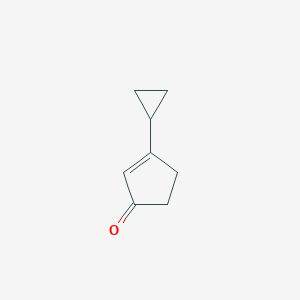

3-Cyclopropylcyclopent-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

61765-50-2 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

3-cyclopropylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H10O/c9-8-4-3-7(5-8)6-1-2-6/h5-6H,1-4H2 |

InChI Key |

HRTCKBXMRJUYMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=O)CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropylcyclopent 2 En 1 One

Direct Synthetic Routes to the 3-Cyclopropylcyclopent-2-en-1-one Core

The most straightforward methods for synthesizing this compound involve the direct introduction of a cyclopropyl (B3062369) group onto a pre-existing cyclopentenone structure. These reactions are typically achieved through cyclopropanation of a suitable enolate or enol ether derivative of cyclopentenone.

Cyclopropanation Strategies on Cyclopentenone Scaffolds

One of the key strategies for the synthesis of this compound involves the 1,4-conjugate addition of a cyclopropyl nucleophile to a cyclopentenone derivative. This approach is advantageous as it directly establishes the desired carbon skeleton. The reaction typically proceeds via an enolate intermediate, which is subsequently protonated to yield the final product. The choice of the cyclopropylating agent is crucial, with cyclopropylmagnesium bromide and dicyclopropylcuprate being commonly employed reagents.

Another significant method is the Simmons-Smith reaction, or variations thereof, performed on a silyl (B83357) enol ether of cyclopentenone. This reaction involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to deliver the methylene (B1212753) group that forms the cyclopropane (B1198618) ring. The reactivity and regioselectivity of this transformation can be influenced by the nature of the substituents on the cyclopentenone ring and the specific reaction conditions employed.

Advanced Catalyst Systems for Cyclopropanation Reactions

Modern synthetic chemistry has seen the development of advanced catalyst systems to improve the efficiency and selectivity of cyclopropanation reactions. For the synthesis of cyclopropyl-containing compounds, transition metal catalysis plays a pivotal role. Palladium- and copper-based catalysts are particularly effective in mediating the cross-coupling of cyclopentenone derivatives with cyclopropylboronic acids or their esters (Suzuki-Miyaura coupling). These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Furthermore, asymmetric catalysis has been explored to control the stereochemistry of the cyclopropyl group, which is particularly important when synthesizing chiral analogs of this compound. Chiral ligands, often in combination with rhodium or copper catalysts, can direct the cyclopropanation to favor the formation of one enantiomer over the other.

Precursor-Based Syntheses of this compound and its Analogs

An alternative to direct cyclopropanation is the synthesis of the target molecule from precursors that already contain the cyclopropyl moiety. These methods often involve the construction of the cyclopentenone ring as a key step.

Transformations from Substituted Cyclopentanones and Cyclopentenes

The synthesis of this compound can be achieved starting from appropriately substituted cyclopentanone (B42830) or cyclopentene (B43876) precursors. For example, a cyclopropyl group can be introduced at the 3-position of a cyclopentanone via nucleophilic addition of a cyclopropyl organometallic reagent to the corresponding α,β-unsaturated ketone precursor, followed by oxidation.

Alternatively, intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl compound bearing a cyclopropyl group can be a powerful strategy for constructing the cyclopentenone ring. The requisite dicarbonyl precursor can be assembled through various methods, including the acylation of a cyclopropyl-substituted ketone.

Strategic Use of C1 Building Blocks in Cyclopentenone Formation

The Pauson-Khand reaction is a notable example of a synthetic method that utilizes a C1 building block, typically carbon monoxide, to construct the cyclopentenone ring. In the context of this compound synthesis, this would involve the cobalt-catalyzed reaction of a cyclopropyl-substituted alkyne with an alkene and carbon monoxide. This [2+2+1] cycloaddition provides a direct route to the cyclopentenone core with the cyclopropyl group already in place. The regioselectivity of the Pauson-Khand reaction can be a critical factor, and the choice of substrates and reaction conditions must be carefully optimized to achieve the desired isomer.

Considerations for Scalable Synthesis and Industrial Applications

From an industrial perspective, catalytic methods are often favored over stoichiometric reactions due to the reduction in waste and the potential for catalyst recycling. The development of robust and highly active catalysts that can operate at low loadings is a key area of research for the scalable synthesis of this compound. Furthermore, process safety, including the management of exothermic reactions and the handling of potentially hazardous reagents, is a critical consideration in an industrial setting. The purification of the final product to meet the required specifications is another important aspect, with techniques such as distillation and crystallization being commonly employed.

Stereoselective and Enantioselective Approaches in this compound Synthesis

The creation of a chiral center at the 3-position of the cyclopentenone ring, where the cyclopropyl group is attached, requires sophisticated synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others. Key approaches include biocatalysis, organocatalysis, and metal-catalyzed reactions.

Biocatalytic Approaches

Engineered enzymes have emerged as powerful tools for asymmetric synthesis. In the context of synthesizing chiral cyclopropyl ketones, which are precursors to the target molecule, engineered variants of sperm whale myoglobin (B1173299) have demonstrated remarkable efficiency. These biocatalysts can facilitate the cyclopropanation of olefins with diazoketone carbene donors, yielding cyclopropyl ketones with exceptional levels of diastereoselectivity and enantioselectivity. rochester.edu

For instance, the cyclopropanation of styrene (B11656) using a specific myoglobin variant, Mb(H64G,V68A), and a diazoketone reagent has been shown to produce the corresponding cyclopropyl ketone with greater than 99% diastereomeric excess (de) and enantiomeric excess (ee). rochester.edu This high degree of stereocontrol is a significant advantage. The general applicability of this method across various vinylarene substrates suggests its potential for the synthesis of a chiral precursor to this compound. rochester.edu Subsequent chemical transformations would then be required to form the cyclopentenone ring.

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for asymmetric synthesis. One potential, albeit indirect, route to chiral this compound involves the rearrangement of vinylcyclopropane (B126155) derivatives. Research has shown that chiral secondary amines can catalyze the enantioselective rearrangement of nitro-vinylcyclopropylacetaldehydes. researchgate.net This process proceeds through an intramolecular Michael addition, where the chiral catalyst dictates the stereochemical outcome, leading to substituted nitrocyclopentenes with high stereocontrol. researchgate.net A subsequent Nef reaction can then convert the nitro group into a carbonyl, yielding a chiral cyclopentenone. While this specific example does not directly produce a 3-cyclopropyl substituted product, the underlying principle of an organocatalyzed vinylcyclopropane-cyclopentene rearrangement could potentially be adapted for the synthesis of the target molecule.

Another relevant organocatalytic method is the double Michael addition. The use of O-TMS-protected diphenylprolinol as a catalyst for the reaction between α,β-unsaturated aldehydes and β-keto esters bearing an electron-deficient olefin has been shown to produce polysubstituted cyclopentanones with excellent enantioselectivity. nih.gov This cascade reaction can create up to four contiguous stereocenters in a single step. nih.gov While this method forms a saturated cyclopentanone ring, it highlights the power of organocatalysis in constructing complex chiral cyclopentane (B165970) frameworks.

Metal-Catalyzed Approaches

Transition metal catalysis provides a versatile platform for the synthesis of cyclopentenones. The Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, is a classic method for forming cyclopentenones. wikipedia.org Enantioselective variants of this reaction have been developed using chiral Lewis acid catalysts. For example, copper (II) bisoxazoline complexes have been employed to promote asymmetric Nazarov cyclizations with high enantiomeric excess. wikipedia.org The successful application of this strategy to a divinyl ketone bearing a cyclopropyl group at the appropriate position would directly lead to the desired chiral this compound.

A nickel-catalyzed formal [3+2] cycloaddition between a cyclopropanone (B1606653) precursor and an alkyne represents a direct route to 2,3-disubstituted cyclopentenones. organic-chemistry.org Although the reported studies have focused on achieving high regioselectivity, placing the larger substituent at the 3-position, the development of an enantioselective version of this reaction using chiral ligands could provide a direct and efficient synthesis of the target molecule.

Furthermore, rhodium-catalyzed asymmetric cyclopropanation reactions are well-established for the synthesis of chiral cyclopropanes. nih.gov The use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(R-p-Ph-TPCP)₄ and Rh₂(R-TPPTTL)₄, has enabled the highly diastereoselective and enantioselective synthesis of various cyclopropane derivatives. nih.gov These reactions often proceed with excellent enantioselectivity, ranging from 86% to over 99% ee. nih.gov By choosing an appropriate vinyl precursor, this methodology could be employed to construct the chiral cyclopropyl moiety, which would then be incorporated into the cyclopentenone ring in a subsequent step.

The table below summarizes the potential stereoselective approaches and the typical performance reported in related systems.

| Synthetic Approach | Catalyst/Reagent | Key Transformation | Reported Stereoselectivity (in related systems) | Reference |

| Biocatalysis | Engineered Myoglobin (e.g., Mb(H64G,V68A)) | Olefin Cyclopropanation | >99% de, >99% ee | rochester.edu |

| Organocatalysis | Chiral Secondary Amines | Vinylcyclopropane-Cyclopentene Rearrangement | High stereocontrol | researchgate.net |

| Organocatalysis | O-TMS-protected Diphenylprolinol | Double Michael Addition | Excellent enantioselectivity | nih.gov |

| Metal Catalysis | Chiral Copper (II) Bisoxazoline Complexes | Asymmetric Nazarov Cyclization | Up to 98% ee | wikipedia.org |

| Metal Catalysis | Nickel Catalyst with Chiral Ligands (potential) | [3+2] Cycloaddition | High regioselectivity (enantioselectivity to be developed) | organic-chemistry.org |

| Metal Catalysis | Chiral Dirhodium Tetracarboxylates | Asymmetric Cyclopropanation | 86% to >99% ee | nih.gov |

Reactivity and Mechanistic Analysis of 3 Cyclopropylcyclopent 2 En 1 One

Electrophilic and Nucleophilic Reactivity Profiles of the Enone System

The enone moiety of 3-cyclopropylcyclopent-2-en-1-one possesses both electrophilic and nucleophilic character. The carbonyl carbon is electrophilic, while the β-carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. This dual reactivity is central to many of its characteristic reactions.

Conjugate Addition Reactions, including Michael Additions

Conjugate addition, or Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile adds to the β-carbon of the enone system. This reaction is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

For this compound, various nucleophiles can participate in Michael additions. These reactions can be catalyzed by bases, which deprotonate the nucleophile to increase its reactivity. The development of asymmetric Michael additions, often employing chiral catalysts, allows for the stereoselective synthesis of complex molecules. beilstein-journals.org

A general scheme for the Michael addition to an enone is as follows:

A nucleophile attacks the β-carbon of the enone.

The resulting enolate is protonated to give the final product.

The table below provides examples of Michael acceptors and donors.

| Michael Acceptor | Michael Donor |

| α,β-unsaturated ketones (enones) | Enolates |

| α,β-unsaturated aldehydes (enals) | Amines |

| α,β-unsaturated esters | Thiolates |

| α,β-unsaturated nitriles | Cyanides |

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org They are highly stereospecific and are governed by the principles of orbital symmetry. libretexts.org Cycloaddition reactions, a major class of pericyclic reactions, involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org

The enone system of this compound can participate as a 2π component in cycloaddition reactions. For instance, in a [4+2] cycloaddition, also known as the Diels-Alder reaction, the enone can react with a conjugated diene to form a six-membered ring. youtube.comlibretexts.org The stereochemistry of the Diels-Alder reaction is highly controlled, with the endo product often being favored due to secondary orbital interactions. youtube.com

[2+2] cycloadditions involving the enone are also possible, typically under photochemical conditions, leading to the formation of four-membered rings. libretexts.org Furthermore, [3+2] cycloadditions can occur with 1,3-dipoles, providing access to five-membered heterocyclic rings. nih.govmdpi.comnih.gov

The table below summarizes different types of cycloaddition reactions.

| Reaction Type | π-Electrons Involved | Ring Size Formed |

| [4+2] Cycloaddition (Diels-Alder) | 4 + 2 | 6-membered |

| [2+2] Cycloaddition | 2 + 2 | 4-membered |

| [3+2] Cycloaddition | 3 + 2 | 5-membered |

Intramolecular and Intermolecular Rearrangement Reactions of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropyl group makes it susceptible to rearrangement reactions, which can be initiated by heat, light, or catalysts. researchgate.net These rearrangements often involve the opening of the three-membered ring to form more stable structures.

A significant rearrangement involving a cyclopropyl ketone is the homo-Nazarov cyclization. researchgate.netchimia.ch This reaction is a homologous version of the Nazarov cyclization, which is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgthermofisher.com In the case of vinyl cyclopropyl ketones, a similar cyclization can occur, leading to the formation of six-membered rings. researchgate.netchimia.ch The reaction proceeds through a pentadienyl cation intermediate, which undergoes an electrocyclic ring closure. wikipedia.org

Chemo-, Regio-, and Stereoselective Transformations of this compound

The presence of multiple reactive sites in this compound makes selective transformations a key challenge and opportunity in its chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a reducing agent might selectively reduce the carbonyl group without affecting the carbon-carbon double bond or the cyclopropyl ring.

Regioselectivity is the preference for reaction at one position over another. In conjugate additions to the enone, the nucleophile selectively attacks the β-carbon rather than the carbonyl carbon.

Stereoselectivity involves the preferential formation of one stereoisomer over another. Asymmetric catalysis is a powerful tool for achieving high stereoselectivity in reactions involving this compound. mdpi.com

Transition Metal-Catalyzed Reactions Involving this compound Substrates

Transition metal catalysts have enabled a wide array of transformations involving cyclopropyl-containing molecules. researchgate.netmdpi.commdpi.com These catalysts can activate the cyclopropyl ring or the enone system, facilitating reactions that are otherwise difficult to achieve.

For instance, rhodium-catalyzed cycloaddition reactions of ene-vinylidenecyclopropanes have been developed to construct fused bicyclic systems. mdpi.com Palladium-catalyzed cross-coupling reactions can also be employed to functionalize the enone system. mdpi.com These reactions often proceed with high efficiency and selectivity under mild conditions. researchgate.net

The table below lists some transition metals used in catalysis and their applications.

| Transition Metal | Application |

| Rhodium (Rh) | Cycloaddition reactions, C-H activation |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Nickel (Ni) | [3+2] Cycloadditions |

| Copper (Cu) | Conjugate additions, Cycloadditions |

| Iron (Fe) | Annulation reactions, Carbosulfenylation |

Mechanistic Studies on Reactive Intermediates

Understanding the reactive intermediates involved in the transformations of this compound is crucial for predicting reaction outcomes and designing new synthetic methods.

In the Nazarov and homo-Nazarov cyclizations, the key intermediate is a pentadienyl cation which undergoes a 4π-electrocyclic ring closure. chimia.chwikipedia.org The stereochemical outcome of this reaction is determined by the conrotatory motion of the termini of the pentadienyl system, as dictated by the Woodward-Hoffmann rules. wikipedia.org

In conjugate additions, the initial adduct is an enolate intermediate. The stereochemistry of the final product can be influenced by the geometry of this enolate and the way it is protonated.

In transition metal-catalyzed reactions, organometallic intermediates such as metallacycles are often involved. mdpi.com For example, in rhodium-catalyzed cycloadditions, a rhodacyclic intermediate can be formed, which then undergoes further transformations to yield the final product. mdpi.com Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are used to elucidate the structures and energies of these intermediates and the transition states that connect them. mdpi.com

Applications of 3 Cyclopropylcyclopent 2 En 1 One in Complex Molecule Synthesis

3-Cyclopropylcyclopent-2-en-1-one as a Key Synthon for Advanced Organic Structures

This compound serves as a powerful synthon, or synthetic building block, for constructing complex molecular frameworks. Its utility stems from the orthogonal reactivity of its two core components: the cyclopropane (B1198618) ring and the cyclopentenone moiety. The cyclopentenone system is a classic Michael acceptor and a competent dienophile in cycloaddition reactions. organic-chemistry.org Simultaneously, the highly strained cyclopropane ring can undergo a variety of ring-opening reactions, providing access to linear carbon chains with specific functionalization patterns.

The presence of these two reactive sites in a single, relatively simple molecule allows for sequential or cascade reactions to rapidly build molecular complexity. Chemists can selectively target one functional group while leaving the other intact for subsequent transformations, a strategy crucial for the efficient synthesis of advanced organic structures. The cyclopropyl (B3062369) group, in particular, is a latent precursor to a 1,3-difunctionalized system, and its proximity to the enone influences the stereochemical outcome of reactions at the five-membered ring.

Strategies for Total Synthesis of Natural Products Incorporating Cyclopropyl and Cyclopentenone Motifs

The structural motifs present in this compound are found in a wide array of biologically active natural products. Consequently, this compound and its derivatives are attractive starting materials for total synthesis.

The cyclopropane ring is a recurring feature in many natural products known for their potent biological activities. researchgate.netnih.gov Its unique conformational rigidity and electronic properties are often essential for binding to biological targets. The synthesis of these molecules frequently involves specialized methods for introducing the three-membered ring.

Notable examples of such natural products include Curacin A, a potent cytotoxic agent isolated from a marine cyanobacterium, and Cilastatin, a renal dehydropeptidase inhibitor. researchgate.net The total syntheses of these molecules often rely on the asymmetric preparation of key cyclopropyl-containing intermediates. researchgate.net The use of a pre-formed synthon like this compound could potentially streamline the synthesis of complex cyclopropane-containing targets.

Table 1: Examples of Natural Products Containing Cyclopropane or Cyclopentenone Motifs

| Natural Product | Core Motif | Noteworthy Biological Activity |

| Curacin A | Cyclopropane | Cytotoxic, Antimitotic |

| Cilastatin | Cyclopropane | Renal Dehydropeptidase Inhibitor |

| Agelastatin A | Cyclopentenone | Antitumor |

| Prostaglandins | Cyclopentenone | Hormone-like effects (inflammation, blood pressure) |

| Jasmone | Cyclopentenone | Fragrance Component |

The cyclopentenone framework is another ubiquitous scaffold in natural product chemistry, famously appearing in the prostaglandins, jasmone, and various marine-derived metabolites. researchgate.netnih.gov Synthetic access to this core is often achieved through ring-closing metathesis, Nazarov cyclization, or the Pauson-Khand reaction. organic-chemistry.orgnih.gov

The total synthesis of (±)-Agelastatin A, a complex marine alkaloid with antitumor properties, showcases the strategic use of a cyclopentenone-based building block. organic-chemistry.org In this context, employing a substituted cyclopentenone like this compound offers a direct route to analogs bearing a cyclopropyl moiety, bypassing the need to construct the five-membered ring late in the synthesis.

The construction of rigid, three-dimensional bridged and polycyclic systems is a significant challenge in organic synthesis. These structures are of interest due to their prevalence in complex natural products and their ability to rigidly orient functional groups in space. This compound is an ideal substrate for building such architectures.

The enone functionality of the cyclopentenone ring can readily participate as a dienophile in Diels-Alder reactions to form bicyclo[2.2.1]heptane systems. Furthermore, intramolecular reactions involving the activation and ring-opening of the cyclopropyl group can be used to forge new rings. Strategies such as polyene cyclizations and C–H bond insertion reactions have been successfully employed to create intricate bridged polycycles from simpler precursors. The combination of functionalities in this compound makes it a prime candidate for designing cascade reactions that lead to the rapid assembly of such complex cores.

Synthesis of Structurally Diverse Analogs and Derivatives

The creation of libraries of structurally diverse analogs is fundamental to medicinal chemistry and materials science. This compound provides a versatile platform for generating a wide range of derivatives through modifications at several key positions:

The Carbonyl Group: Standard ketone chemistry allows for reduction to the corresponding alcohol, Grignard additions, or olefination reactions.

The Alkene: The double bond can be subjected to hydrogenation, epoxidation, or dihydroxylation. It is also the site for conjugate additions.

The α-Position: The protons alpha to the carbonyl can be removed to form an enolate, which can then be alkylated or functionalized in other ways.

The Cyclopropane Ring: Substituents can be introduced on the cyclopropane ring during its initial synthesis, or the ring itself can be opened to yield linear side chains.

This inherent reactivity allows for systematic structural modifications, enabling the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of material properties.

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Specific chemical strategies can be employed to transform this compound into more complex molecules. The reactivity of the α,β-unsaturated ketone system is particularly rich. Michael additions allow for the introduction of a wide variety of carbon and heteroatom nucleophiles at the 5-position of the cyclopentenone ring. This reaction is highly diastereoselective, with the existing cyclopropyl group directing the approach of the incoming nucleophile.

Furthermore, the enone can act as a 2π-electron component in [2+2], [3+2], and [4+2] cycloaddition reactions, providing rapid access to fused and bridged bicyclic systems. The cyclopropyl group itself can be engaged in transition-metal-catalyzed cross-coupling reactions or acid-catalyzed rearrangements to generate diverse structural motifs. These derivatization strategies showcase the compound's potential as a versatile starting point for combinatorial chemistry and the synthesis of complex targets.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Michael Addition | R₂CuLi (Gilman reagent) or Nu: (e.g., RNH₂, RSH) | 3-Cyclopropyl-5-substituted-cyclopentan-1-one |

| Diels-Alder Reaction | Butadiene, heat | Fused bicyclic system (e.g., cyclopropyl-substituted bicyclo[4.3.0]nonenone) |

| Epoxidation | m-CPBA | 3-Cyclopropyl-2,3-epoxycyclopentan-1-one |

| 1,2-Addition | R-MgBr (Grignard reagent), CeCl₃ | 1-Substituted-3-cyclopropylcyclopent-2-en-1-ol |

| Cyclopropane Ring Opening | H⁺ or Transition Metal Catalyst (e.g., Rh(I), Pd(0)) | Functionalized cyclopentenone with a linear side chain |

| Nazarov Cyclization Precursor | After functionalization to a divinyl ketone | Fused bicyclic cyclopentenone systems |

Computational and Spectroscopic Investigations of 3 Cyclopropylcyclopent 2 En 1 One

Computational Chemistry Methodologies Applied to 3-Cyclopropylcyclopent-2-en-1-one Systems

Computational chemistry serves as a powerful predictive tool in the study of this compound, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like this compound. mpg.deaps.org This method calculates the electron density of a system to determine its ground-state energy and, by extension, a wide range of other properties. mpg.de For this compound, the structure combines a cyclopropyl (B3062369) ring with an α,β-unsaturated ketone, creating a unique electronic landscape.

DFT calculations can elucidate key features:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In this molecule, the HOMO is expected to be localized on the π-system of the enone, while the LUMO would also be centered on this system, particularly on the β-carbon, indicating its susceptibility to nucleophilic attack (Michael addition).

Charge Distribution: Calculations can map the electrostatic potential, revealing the partial positive and negative charges on each atom. The carbonyl carbon is expected to be electrophilic, while the oxygen is nucleophilic. The conjugation in the enone system typically results in a partial positive charge on the β-carbon, further confirming it as a likely site for nucleophilic attack. libretexts.org

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, to quantitatively predict the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Calculated at the B3LYP/6-31G(d) level of theory.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying intermediates and calculating the energy of transition states (TS), chemists can predict the most likely reaction mechanisms and kinetic feasibility. mit.eduacs.orgosti.gov

For instance, in a Michael addition reaction, computational methods can model the approach of a nucleophile to the β-carbon. The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and a nucleophile) and the final product (the enolate intermediate or the final ketone) are optimized.

Searching for Transition States: Algorithms are used to locate the highest energy point along the lowest energy reaction path—the transition state. arxiv.org The structure of the TS provides insight into the geometry of the reaction, such as the angle of nucleophilic attack.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants with the desired products.

These calculations can compare different pathways, for example, the 1,4-conjugate addition to the double bond versus the 1,2-addition to the carbonyl group, to determine which is kinetically and thermodynamically favored. acs.org

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data to aid in structural confirmation. nih.gov DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can predict NMR chemical shifts (¹H and ¹³C) with high accuracy. acs.orgacs.orgmdpi.com

The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Performing a GIAO NMR calculation on the optimized geometry to compute the absolute isotropic shielding values for each nucleus.

Converting these shielding values to chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS), and applying a linear scaling factor. youtube.com

This predictive capability is invaluable. If a synthesis is expected to yield this compound, comparing the experimentally measured NMR spectrum with the DFT-predicted spectrum can provide strong evidence for the correct structure. Discrepancies between the experimental and predicted spectra might suggest an alternative isomer was formed. youtube.com

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques provide the necessary experimental data to confirm the structures predicted by computation and to monitor reactions as they occur.

NMR spectroscopy is the definitive method for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a unique fingerprint.

¹H NMR: The proton spectrum would show distinct signals for the vinylic protons, the protons on the cyclopentenone ring, and the protons of the cyclopropyl group. The chemical shifts would be influenced by the electron-withdrawing carbonyl group and the ring strain of the cyclopropyl moiety. libretexts.org Coupling constants (J-values) between adjacent protons would confirm the connectivity.

¹³C NMR: The carbon spectrum would clearly show the carbonyl carbon at a characteristic downfield shift (~190-210 ppm), along with signals for the two sp² carbons of the double bond and the sp³ carbons of the rings.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would confirm which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to establish through-space proximity between protons, helping to confirm the molecule's three-dimensional conformation. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and additivity rules. Solvent: CDCl₃.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. It is particularly valuable for monitoring the progress of a chemical reaction in real-time. acs.orgnih.gov

In the synthesis of this compound (Molecular Formula: C₈H₁₀O), MS can be used to:

Confirm Product Formation: Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrometer would detect the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 123.08 or the molecular ion [M]⁺ at m/z 122.07. waters.com

Monitor Reaction Progress: By taking small aliquots from the reaction mixture at various time points, MS can track the disappearance of the starting material's signal and the corresponding increase in the product's signal. This allows for rapid optimization of reaction conditions such as temperature, time, and catalyst loading. figshare.com

Structural Analysis via Fragmentation: With a harder ionization method like Electron Ionization (EI) or through tandem MS (MS/MS), the molecular ion can be fragmented. wikipedia.org The resulting fragmentation pattern provides a fingerprint that can confirm the structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (EI-MS)

Table of Mentioned Compounds

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the α,β-unsaturated ketone system, the cyclopentenone ring, and the cyclopropyl substituent.

The vibrational frequencies of the bonds in this compound can be predicted by examining the characteristic absorption regions for its constituent parts. The primary regions of interest include the C=O stretching frequency, the C=C stretching frequency of the alkene, the C-H stretching frequencies of the cyclopropyl and cyclopentenone rings, and various bending and skeletal vibrations.

Detailed analysis of the expected IR spectrum reveals several key absorption bands:

Carbonyl (C=O) Stretching: The most intense and readily identifiable peak in the IR spectrum of a ketone is the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com However, in this compound, the carbonyl group is part of an α,β-unsaturated system. This conjugation delocalizes the π-electrons, which weakens the C=O double bond and shifts its absorption to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. orgchemboulder.comvscht.czpressbooks.pub Furthermore, the five-membered ring structure of cyclopentenone introduces ring strain, which tends to shift the C=O stretching frequency to a higher wavenumber compared to acyclic or six-membered ring ketones. For instance, cyclopentanone (B42830) exhibits a C=O stretch at approximately 1750 cm⁻¹, which is higher than the 1715 cm⁻¹ observed for cyclohexanone. pressbooks.publibretexts.org The combination of these two opposing effects—conjugation lowering the frequency and ring strain raising it—results in a C=O stretching frequency for 2-cyclopentenone systems that is characteristic of this structural motif.

Alkene (C=C) Stretching: The carbon-carbon double bond of the cyclopentenone ring will also exhibit a stretching vibration. In α,β-unsaturated ketones, the C=C stretching absorption is typically found in the region of 1600-1685 cm⁻¹. This peak is often of medium intensity and can sometimes appear as a shoulder on the more intense C=O absorption band.

C-H Stretching Vibrations: The C-H bonds in the molecule give rise to stretching vibrations that are indicative of the hybridization of the carbon atom to which they are attached.

The vinyl C-H bond on the cyclopentenone ring is expected to show a stretching absorption above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of sp²-hybridized carbons. vscht.cz

The C-H bonds of the cyclopropyl group are also expected to absorb in this region, with characteristic peaks for cyclopropanes appearing around 3080-3040 cm⁻¹. docbrown.info

The aliphatic C-H bonds of the methylene (B1212753) groups in the cyclopentenone ring will exhibit stretching vibrations just below 3000 cm⁻¹, characteristic of sp³-hybridized carbons.

Fingerprint Region: The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions corresponding to C-C single bond stretching and various bending vibrations (scissoring, rocking, wagging, and twisting). libretexts.org Specific to the cyclopropyl group, deformation vibrations of the -CH₂- groups are expected in the 1480-1440 cm⁻¹ range, and skeletal vibrations are anticipated between 1020 and 1000 cm⁻¹. docbrown.info While difficult to assign individually, the pattern of peaks in this region is unique to the molecule and serves as a valuable confirmation of its identity when compared to a reference spectrum.

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Functional Group/Structural Feature | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Cyclopropyl Ring & Alkene | ~3080 - 3040 | Medium |

| C-H Stretch | Aliphatic (CH₂) | <3000 | Medium |

| C=O Stretch | α,β-Unsaturated Ketone | ~1685 - 1666 | Strong |

| C=C Stretch | Alkene | ~1640 - 1600 | Medium |

| CH₂ Deformation | Cyclopropyl Ring | ~1480 - 1440 | Medium |

| Skeletal Vibration | Cyclopropyl Ring | ~1020 - 1000 | Medium |

Future Directions and Emerging Research for 3 Cyclopropylcyclopent 2 En 1 One Chemistry

Development of Novel Catalytic Systems for Sustainable Transformations

The synthesis of cyclopentenones, including 3-cyclopropylcyclopent-2-en-1-one, is continually being refined through the introduction of novel catalytic systems. These new catalysts aim to improve efficiency, selectivity, and sustainability.

Recent research has highlighted the use of various transition metals for constructing the cyclopentenone core. For instance, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals and nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides have emerged as effective methods for producing multisubstituted cyclopentenones. organic-chemistry.org Gold-catalyzed reactions, particularly cooperative gold(I) catalysis, have also shown promise in providing enantioselective access to cyclic ketones with α-tertiary chiral centers, which is a significant step toward creating complex derivatives of this compound. organic-chemistry.org

A significant trend is the move towards more sustainable catalytic systems. Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride and urea, are being explored as both reaction media and catalysts. researchgate.net These solvents are biodegradable, have low toxicity, and can be recycled, aligning with the principles of green chemistry. In some cases, the components of the DES can even act as reactants, further streamlining the synthetic process. researchgate.net The application of such systems to the synthesis of this compound could significantly reduce the environmental impact of its production.

| Catalytic System | Description | Potential Application for this compound |

| Rhodium Catalysis | Intramolecular hydroacylation of 4-alkynals. organic-chemistry.org | Synthesis of the cyclopentenone core from appropriate alkynal precursors. |

| Nickel Catalysis | Carbonylation of cyclopropanols with benzyl bromides. organic-chemistry.org | A potential route to introduce substituents onto the cyclopentenone ring. |

| Gold Catalysis | Cooperative gold(I) catalysis for enantioselective synthesis. organic-chemistry.org | Creation of chiral derivatives of this compound. |

| Deep Eutectic Solvents (DES) | Use of biodegradable and recyclable solvents like choline chloride/urea. researchgate.net | A greener synthetic route with potential for catalyst and solvent recycling. |

Exploration of Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer unique opportunities for the synthesis and transformation of this compound, often providing access to reaction pathways that are not achievable through traditional thermal methods.

The photochemistry of cyclopentenones is known to involve dimerization and reactions with solvents upon ultraviolet irradiation. researchgate.net These reactions can lead to the formation of complex polycyclic structures. For instance, the irradiation of 3-alkyl-cyclopent-2-en-ones can result in various cyclobutane (B1203170) dimers. researchgate.net Exploring the photochemical behavior of this compound could yield novel and intricate molecular architectures. Furthermore, enantioselective photochemical reactions, potentially activated by chromophores, are an emerging area that could be applied to generate chiral derivatives. orgsyn.org

Electrochemistry provides another avenue for novel transformations. For example, the electrochemical intermolecular α-amination of cyclopentanone (B42830) has been demonstrated, offering a metal-free method to introduce nitrogen-containing functional groups. organic-chemistry.org Applying such electrochemical techniques to this compound could enable the synthesis of new derivatives with potentially interesting biological or material properties.

| Method | Description | Potential Application for this compound |

| Photochemistry | UV irradiation leading to dimerization and solvent addition reactions. researchgate.net | Synthesis of complex polycyclic derivatives and novel isomers. |

| Electrochemistry | Metal-free α-amination of cyclopentanones. organic-chemistry.org | Introduction of amine functionalities to create new derivatives. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes by working backward from the target molecule. digitellinc.comacs.orgnih.gov | Efficiently identify multiple potential synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. researchgate.net | Validate proposed synthetic steps and identify potential side reactions. |

| Novel Molecule Design | AI can generate new molecular structures with desired properties. northwestern.edu | Design novel derivatives of this compound for specific applications. |

| Automated Synthesis | Integration of AI with robotic platforms for hands-off synthesis. youtube.com | Accelerate the experimental validation of predicted synthetic routes. |

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org The synthesis of this compound is an area where these principles can be effectively applied.

One of the key tenets of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. mdpi.com As mentioned, Deep Eutectic Solvents (DES) offer a green alternative to traditional organic solvents for cyclopentenone synthesis. researchgate.net Another approach is the use of solvent-free reaction conditions, where the reactants are mixed and heated directly, often leading to shorter reaction times and higher yields. mdpi.com

The development of chemo- and diastereo-selective reactions, such as the (3+2) cycloaddition reactions of activated cyclopropanes, can also contribute to greener synthesis by maximizing atom economy and reducing the need for protecting groups and purification steps. frontiersin.org The use of readily available and inexpensive catalysts, like sodium hydroxide, further enhances the sustainability of such processes. frontiersin.org

| Green Chemistry Principle | Implementation | Application to this compound Synthesis |

| Use of Green Solvents | Replacing hazardous organic solvents with alternatives like Deep Eutectic Solvents. researchgate.net | Reduces environmental impact and allows for solvent recycling. |

| Solvent-Free Reactions | Conducting reactions by directly mixing and heating reactants. mdpi.com | Minimizes waste and can lead to faster, more efficient reactions. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. frontiersin.org | Reduces waste and improves the overall efficiency of the synthesis. |

| Use of Benign Catalysts | Employing non-toxic and readily available catalysts. frontiersin.org | Enhances the safety and sustainability of the synthetic process. |

Innovations in Derivatization for Enhanced Research Utility

The functionalization of the this compound scaffold is crucial for exploring its potential in various applications. Innovations in derivatization aim to introduce a wide range of functional groups at different positions on the molecule, leading to libraries of compounds for screening and further research.

Recent advances in catalysis have enabled the direct functionalization of cyclopentenones. For example, the redox-relay Heck reaction allows for the enantioselective desymmetrization of cyclic enones to produce γ-functionalized cyclopentenones. nih.gov This method provides access to a diverse range of derivatives by using different aryl boronic acids, alkenyl triflates, and indole (B1671886) derivatives. nih.gov

The Piancatelli rearrangement is another powerful tool for accessing substituted cyclopentenones, particularly 4-aminocyclopentenone derivatives, from readily available furylcarbinols. orgsyn.org The development of one-pot protocols that combine multiple reaction steps, such as a sequential aza-Piancatelli rearrangement and a Conia-ene type reaction, allows for the rapid construction of complex, fused-ring systems. rsc.org These innovative derivatization strategies will be instrumental in expanding the chemical space around this compound and uncovering new structure-activity relationships.

| Derivatization Strategy | Description | Potential for this compound |

| Redox-Relay Heck Reaction | Enantioselective functionalization at the γ-position of cyclic enones. nih.gov | Introduction of aryl, alkenyl, and other groups to create diverse chiral derivatives. |

| Piancatelli Rearrangement | Synthesis of substituted cyclopentenones from furylcarbinols. orgsyn.org | Access to 4-amino and other functionalized analogs. |

| One-Pot Sequential Reactions | Combining multiple synthetic steps in a single reaction vessel. rsc.org | Efficient construction of complex, polycyclic derivatives. |

Q & A

Q. What are the established synthetic routes for 3-Cyclopropylcyclopent-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthetic pathways for analogous cyclopentenones (e.g., 3-propyl- or 3-ethoxy-substituted derivatives) typically involve cyclopropanation of pre-functionalized cyclopentenones or ring-closing metathesis. For example:

- Cyclopropanation: Reacting cyclopentenone derivatives with cyclopropyl Grignard reagents under inert conditions (e.g., THF, −78°C) .

- Optimization: Key parameters include temperature control (to avoid side reactions), stoichiometric ratios (1:1.2 for cyclopropane precursors), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation: Monitor reaction progress via TLC and confirm product purity using -NMR (characteristic cyclopropyl proton splitting at δ 1.2–1.5 ppm) .

Table 1: Example Synthetic Routes for Analogous Compounds

| Substrate | Method | Yield (%) | Key Conditions |

|---|---|---|---|

| 3-Ethoxycyclopent-2-en-1-one | Cyclopropanation | 65% | −78°C, THF, 12h |

| 3-Propylcyclopent-2-en-1-one | Grignard addition | 72% | Room temp, anhydrous ether |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm carbonyl stretch (~1700 cm) and cyclopropane ring vibrations (800–1000 cm) .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- Hazard Assessment: Consult safety data sheets (SDS) for analogous cyclopentenones (e.g., flammability, irritant properties) .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- Storage: Store in airtight containers under inert gas (N) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using software (e.g., Gaussian) to calculate frontier molecular orbitals (FMOs). Focus on HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Docking Studies: Simulate interactions with chiral catalysts (e.g., BINOL-derived ligands) to identify enantioselectivity trends. Compare with experimental ee values from asymmetric hydrogenation trials .

Table 2: Example Computational Parameters

| Parameter | Value | Relevance |

|---|---|---|

| HOMO Energy | −6.2 eV | Electrophilic reactivity |

| LUMO Energy | −1.8 eV | Susceptibility to nucleophiles |

| Bond Length (C=O) | 1.21 Å | Confirms conjugation with cyclopropane |

Q. How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer:

- Hypothesis Testing: If NMR signals conflict with expected structures:

- Verify sample purity (HPLC, melting point).

- Perform NOESY/ROESY to confirm spatial proximity of cyclopropyl and enone groups.

- Cross-validate with X-ray crystallography if crystalline derivatives are available .

- Case Study: For 3-ethyl-2-hydroxycyclopent-2-en-1-one, unexpected downfield shifts in -NMR were resolved by identifying keto-enol tautomerism .

Q. What strategies optimize the regioselectivity of cyclopropane ring functionalization in this compound?

Methodological Answer:

- Steric vs. Electronic Control:

- Experimental Design: Conduct Hammett studies with para-substituted aryl groups to quantify electronic effects on reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.